4-Chloro-2-fluorobenzoic acid

Catalog No.
S1895877
CAS No.
446-30-0
M.F
C7H4ClFO2
M. Wt
174.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorobenzoic acid

CAS Number

446-30-0

Product Name

4-Chloro-2-fluorobenzoic acid

IUPAC Name

4-chloro-2-fluorobenzoic acid

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

ZLPXBWMVZANJJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O
  • Chemical intermediate

    Due to its functional groups (chloro, fluoro, and carboxylic acid), 4-Cl-2-F BA can be a building block for the synthesis of more complex molecules. These molecules may have various applications in scientific research, such as pharmaceuticals or functional materials Source: Sigma-Aldrich product page: .

  • Reference material

4-Chloro-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its molecular formula is C7H4ClFO2C_7H_4ClFO_2, and it has a molecular weight of approximately 174.56 g/mol. This compound appears as a white to pale yellow crystalline powder, with a melting point ranging from 204 °C to 208 °C and a predicted boiling point of about 274.7 °C . The compound is known to be insoluble in water, but it can form hydrogen-bonded complexes with other organic compounds, such as benzoylhydrazine-based azobenzene derivatives .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions .

The synthesis of 4-chloro-2-fluorobenzoic acid can be achieved through several methods:

  • From 4-Chloro-2-fluorotoluene: This method involves oxidation processes where 4-chloro-2-fluorotoluene is oxidized to yield the carboxylic acid.
  • Vilsmeier-Haack Reaction: A common synthetic route where the compound is formed by treating an aromatic compound with phosphorus oxychloride and dimethylformamide, followed by hydrolysis.
  • Fluorination Reactions: Utilizing fluorinating agents on chlorinated benzoic acids can yield 4-chloro-2-fluorobenzoic acid with high specificity .

4-Chloro-2-fluorobenzoic acid has several notable applications:

  • Intermediate in Drug Synthesis: It is primarily used as a starting material for synthesizing pharmaceuticals such as furosemide and other bioactive compounds.
  • Liquid Crystals: It has potential applications in the development of liquid crystal materials due to its unique structural properties .
  • Agricultural Chemicals: Investigated for use in creating novel herbicides and agrochemicals .

Studies have shown that 4-chloro-2-fluorobenzoic acid can interact with various biological molecules, influencing their activity. For instance, it has been noted to form complexes with specific azobenzene compounds, affecting their photochemical properties and potentially leading to applications in materials science and drug delivery systems .

Several compounds share structural similarities with 4-chloro-2-fluorobenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Chloro-4-fluorobenzoic acidC7H4ClF O2Different substitution pattern; potential herbicide use.
3-Chloro-5-fluorobenzoic acidC7H4ClF O2Similar halogenation; used in pharmaceuticals.
4-Bromo-2-fluorobenzoic acidC7H4BrF O2Bromine instead of chlorine; different reactivity profile.
5-Chloro-3-fluorobenzoic acidC7H4ClF O2Fluorine at different position; potential for diverse applications.

These compounds exhibit unique reactivity patterns and biological activities due to variations in their halogen substituents and positions on the aromatic ring.

Crystal Structure and Packing Arrangements

4-Chloro-2-fluorobenzoic acid crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 3.7655(2) Å, b = 13.9660(7) Å, c = 13.2300(7) Å, and β = 98.034(3)°. The crystal packing is dominated by hydrogen bonds between carboxylic acid groups, forming dimers through O–H···O interactions (Table 1). Additionally, weak C–H···F contacts contribute to the formation of undulating sheets perpendicular to the a-axis.

ParameterValueSource
Space groupP2₁/c
Unit cell dimensionsa = 3.7655 Å, b = 13.966 Å, c = 13.230 Å
Hydrogen bond distance (O–H···O)2.6436 Å
C–H···F interaction3.175 Å (C5–H5···F1)

The molecular structure features a planar benzoic acid core with a chlorine atom at position 4 and fluorine at position 2. The dihedral angles between adjacent aromatic rings (C1–C2–C3 and C2–C3–C4) range from 116.11° to 123.96°, reflecting steric and electronic effects of the substituents.

Electronic Configuration and Bonding Patterns

The electron-withdrawing effects of chlorine and fluorine substituents polarize the benzoic acid core, altering bond lengths and angles. The C–Cl bond length (1.7285 Å) is shorter than typical C–Cl bonds due to partial double-bond character induced by resonance. The C–F bond (1.3519 Å) exhibits strong σ-bonding with minimal π-character, consistent with fluorine’s electronegativity.

Charge density analysis reveals an attractive Cl···F interaction (type II), stabilized by polarization of the fluorine atom. This interaction contributes to the compound’s non-liquid crystalline behavior, contrasting with hydrogen-bonded complexes observed in related azobenzene derivatives.

Comparative Analysis of Ortho/Fluorine Substituent Effects

The ortho-fluorine substitution significantly impacts molecular conformation and intermolecular interactions compared to meta or para analogs:

Property4-Chloro-2-fluorobenzoic acidPara-fluoro analogMeta-fluoro analog
Hydrogen bondingDimers via O–H···OMonomeric or chain-like packingReduced dimer stability
C–H···F interactionsC5–H5···F1 (3.175 Å)Absent or weakerPresent but less frequent
Conformational flexibilityRestricted due to steric hindranceHigher flexibilityModerate flexibility

The ortho position of fluorine enforces a twisted conformation, limiting π-stacking and favoring hydrogen-bonded dimers. In contrast, para-fluoro derivatives exhibit stronger π-interactions due to reduced steric strain.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-30-0

Wikipedia

4-Chloro-2-fluorobenzoic acid

General Manufacturing Information

Benzoic acid, 4-chloro-2-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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